molecular formula C9H8Cl2O2 B12800864 Chlorfenprop CAS No. 59604-11-4

Chlorfenprop

Cat. No.: B12800864
CAS No.: 59604-11-4
M. Wt: 219.06 g/mol
InChI Key: QCTALYCTVMUWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorfenprop can be synthesized through the chlorination of benzenepropanoic acidThe reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often carried out in specialized reactors to handle the volatile nature of the compound. The process is optimized to maximize yield and purity while minimizing environmental impact and ensuring safety .

Chemical Reactions Analysis

Types of Reactions

Chlorfenprop undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorfenprop has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studying chlorination reactions and herbicide synthesis.

    Biology: Investigated for its effects on plant growth and development, particularly in controlling weed species.

    Medicine: Limited studies on its potential use in pharmacology due to its toxicity.

    Industry: Primarily used in agriculture for weed control in cereal crops.

Mechanism of Action

Chlorfenprop exerts its herbicidal effects by inhibiting auxin-mediated cell responses in plants. It affects cell elongation, auxin uptake, transport, and metabolism, leading to stunted growth and eventual death of the target weed species. The molecular targets include auxin receptors and transport proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific action on auxin-mediated processes in plants, making it highly effective against certain weed species. Its high volatility and low aqueous solubility also distinguish it from other herbicides, allowing for targeted application in specific agricultural settings .

Properties

IUPAC Name

2-chloro-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTALYCTVMUWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866763
Record name Chlorfenprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14437-20-8, 59604-11-4
Record name Chlorfenprop
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorfenprop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059604114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorfenprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORFENPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMZ436K7X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.